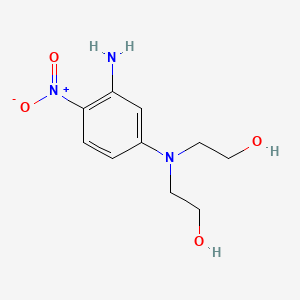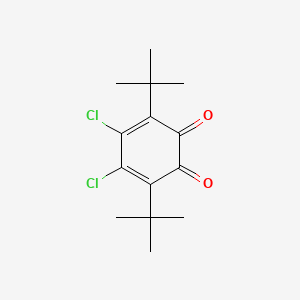
Bis(4-nitrophenyl) propylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-nitrophenyl) propylphosphonate is an organophosphorus compound characterized by the presence of two 4-nitrophenyl groups attached to a propylphosphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-nitrophenyl) propylphosphonate typically involves the reaction of 4-nitrophenol with propylphosphonic dichloride in the presence of a base such as pyridine. The reaction proceeds via the displacement of chloride ions by the phenol groups, resulting in the formation of the desired phosphonate ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-nitrophenyl) propylphosphonate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 4-nitrophenol and propylphosphonic acid.
Oxidation: It can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of various oxidation products.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as sodium hydride or other strong bases are used to facilitate substitution reactions.
Major Products Formed
Hydrolysis: Produces 4-nitrophenol and propylphosphonic acid.
Oxidation: Results in various oxidation products depending on the specific conditions and reagents used.
Substitution: Leads to the formation of substituted derivatives of this compound.
Applications De Recherche Scientifique
Bis(4-nitrophenyl) propylphosphonate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of bis(4-nitrophenyl) propylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme . Additionally, it can affect cellular pathways by modulating the activity of key signaling molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-nitrophenyl) phosphate: Similar in structure but contains a phosphate group instead of a propylphosphonate moiety.
4-Nitrophenyl phosphate: Contains a single 4-nitrophenyl group attached to a phosphate group.
4-Nitrophenyl propylphosphonate: Similar but with only one 4-nitrophenyl group.
Uniqueness
Bis(4-nitrophenyl) propylphosphonate is unique due to its dual 4-nitrophenyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. This makes it particularly useful for specific applications in research and industry .
Propriétés
Numéro CAS |
103499-65-6 |
|---|---|
Formule moléculaire |
C15H15N2O7P |
Poids moléculaire |
366.26 g/mol |
Nom IUPAC |
1-nitro-4-[(4-nitrophenoxy)-propylphosphoryl]oxybenzene |
InChI |
InChI=1S/C15H15N2O7P/c1-2-11-25(22,23-14-7-3-12(4-8-14)16(18)19)24-15-9-5-13(6-10-15)17(20)21/h3-10H,2,11H2,1H3 |
Clé InChI |
ZHZOCOISYIDAOU-UHFFFAOYSA-N |
SMILES canonique |
CCCP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-4-{2-[(5E)-5-(phenylimino)-1,3,4-thiadiazol-2(5H)-ylidene]hydrazinyl}aniline](/img/structure/B14321176.png)


![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)
![1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole](/img/structure/B14321212.png)



![2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate](/img/structure/B14321232.png)





